N-(5-((4-(2-(3-chloro-4-(2-chloroethoxy)-5-cyanophenyl)propan-2-yl)phenyl)ethynyl)pyrimidin-2-yl)methanesulfonamide
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Overview
Description
ET516 is a potent inhibitor of the androgen receptor, specifically targeting liquid-liquid phase separation of the androgen receptor. This compound has shown significant efficacy in inhibiting the proliferation and tumor growth of prostate cancer cells expressing androgen receptor-resistant mutants .
Preparation Methods
The synthetic route for ET516 involves several key steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for ET516 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
ET516 undergoes several types of chemical reactions, including:
Oxidation: ET516 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: ET516 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ET516 has a wide range of scientific research applications, including:
Mechanism of Action
ET516 exerts its effects by specifically disrupting the liquid-liquid phase separation of the androgen receptor. This disruption prevents the formation of androgen receptor condensates, effectively suppressing androgen receptor transcriptional activity. The compound binds to the N-terminal domain of the androgen receptor, inhibiting its ability to form liquid-like condensates and thereby reducing tumor growth in prostate cancer cells expressing androgen receptor-resistant mutants .
Comparison with Similar Compounds
ET516 is unique in its ability to specifically target the liquid-liquid phase separation of the androgen receptor. Similar compounds include:
Enzalutamide: Another androgen receptor inhibitor, but it does not target liquid-liquid phase separation.
Bicalutamide: An antiandrogen that blocks androgen receptor activity but does not disrupt liquid condensates.
Hydroxyflutamide: Similar to bicalutamide, it inhibits androgen receptor activity without affecting liquid-liquid phase separation.
ET516 stands out due to its specific mechanism of action, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22Cl2N4O3S |
---|---|
Molecular Weight |
529.4 g/mol |
IUPAC Name |
N-[5-[2-[4-[2-[3-chloro-4-(2-chloroethoxy)-5-cyanophenyl]propan-2-yl]phenyl]ethynyl]pyrimidin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C25H22Cl2N4O3S/c1-25(2,21-12-19(14-28)23(22(27)13-21)34-11-10-26)20-8-6-17(7-9-20)4-5-18-15-29-24(30-16-18)31-35(3,32)33/h6-9,12-13,15-16H,10-11H2,1-3H3,(H,29,30,31) |
InChI Key |
KNUXMQQPYYHTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C#CC2=CN=C(N=C2)NS(=O)(=O)C)C3=CC(=C(C(=C3)Cl)OCCCl)C#N |
Origin of Product |
United States |
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